2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

Description

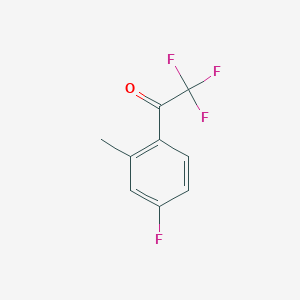

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSWWZBSVVEQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645221 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-02-1 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

A Note on Nomenclature: This technical guide focuses on the chemical compound 2,2,2,4'-Tetrafluoroacetophenone . Initial inquiries regarding "2'-Methyl-2,2,2,4'-tetrafluoroacetophenone" did not yield significant results in scientific literature, suggesting it may be a novel or less-documented compound. This guide will primarily detail the properties and synthesis of the well-characterized 2,2,2,4'-Tetrafluoroacetophenone and will include a discussion on the potential structural and reactivity implications of a hypothetical 2'-methyl group based on established principles of organic chemistry.

Introduction and Strategic Importance

2,2,2,4'-Tetrafluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and agrochemical research.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore that can enhance the efficacy and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 2,2,2,4'-Tetrafluoroacetophenone for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The chemical structure of 2,2,2,4'-Tetrafluoroacetophenone consists of a 4-fluorophenyl ring attached to a trifluoroacetyl group.

Molecular Formula: C₈H₄F₄O[2]

Molecular Weight: 192.11 g/mol [3]

Chemical Structure:

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 655-32-3 | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Melting Point | 24-27 °C (lit.) | |

| Boiling Point | 66-67 °C at 34 mmHg (lit.) | |

| Density | 1.37 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.448 (lit.) |

Synthesis of 2,2,2,4'-Tetrafluoroacetophenone

The most common and industrially scalable method for the synthesis of 2,2,2,4'-Tetrafluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

Friedel-Crafts Acylation: Mechanism and Causality

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The choice of acylating agent and reaction conditions is critical for achieving high yield and selectivity. Trifluoroacetyl chloride or trifluoroacetic anhydride are common acylating agents for this transformation.

The fluorine atom on the fluorobenzene ring is an ortho-, para-directing deactivator. Steric hindrance from the acylium ion generally favors substitution at the para position, leading to the desired 2,2,2,4'-tetrafluoroacetophenone as the major product.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of 2,2,2,4'-Tetrafluoroacetophenone.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative, self-validating protocol for the synthesis of 2,2,2,4'-Tetrafluoroacetophenone.

Materials:

-

Fluorobenzene

-

Trifluoroacetyl chloride (or trifluoroacetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. The formation of the acylium ion is exothermic, and slow addition is crucial to control the reaction temperature.[4]

-

Addition of Fluorobenzene: After the addition of the acylating agent is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of fluorobenzene, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2,2,2,4'-Tetrafluoroacetophenone.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 2,2,2,4'-Tetrafluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the four protons on the fluorophenyl ring. Due to the symmetry of the para-substituted ring, the protons ortho to the acyl group will be equivalent, as will the protons meta to the acyl group. These will appear as two distinct multiplets, likely doublets of doublets, due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to coupling with the three fluorine atoms), and the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups.[6]

| Wavenumber (cm⁻¹) | Vibration |

| ~1700 | C=O stretch (ketone) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1300-1100 | C-F stretch (strong) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z = 123, and the formation of the 4-fluorobenzoyl cation at m/z = 123.[7][8][9]

Reactivity and Synthetic Applications

The ketone moiety and the fluorinated aromatic ring of 2,2,2,4'-Tetrafluoroacetophenone are the primary sites of its chemical reactivity.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. Common reactions include:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the carbonyl group yields tertiary alcohols.

Nucleophilic Aromatic Substitution

While the fluorine on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions, it can be displaced by strong nucleophiles under forcing conditions.

Role in the Synthesis of Bioactive Molecules

2,2,2,4'-Tetrafluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The trifluoromethyl ketone moiety can be transformed into other functional groups, or the entire molecule can be incorporated as a key structural element in a larger bioactive compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. websites.umich.edu [websites.umich.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. raco.cat [raco.cat]

An In-depth Technical Guide to 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Within the vast landscape of fluorinated building blocks, substituted acetophenones represent a particularly valuable class of intermediates.

This technical guide provides a comprehensive overview of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS Number: 886370-02-1 ), a specialized reagent with significant potential in the synthesis of novel pharmaceutical agents and advanced materials. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ketone. The presence of a trifluoromethyl group on the acetyl moiety and both a fluorine and a methyl group on the phenyl ring creates a unique electronic and steric environment, making it an attractive synthon for introducing these key functionalities into larger, more complex molecules.

| Property | Value | Source |

| CAS Number | 886370-02-1 | Chemical Abstracts Service |

| Molecular Formula | C₉H₆F₄O | - |

| Molecular Weight | 206.14 g/mol | - |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone | - |

| Boiling Point (Predicted) | 202.1 ± 35.0 °C | - |

| Density (Predicted) | 1.306 ± 0.06 g/cm³ | - |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not widely available, a robust and logical approach is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with a trifluoroacetylating agent.[2] This electrophilic aromatic substitution is a well-established method for the preparation of aryl ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of 1-fluoro-3-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a well-reasoned approach based on established Friedel-Crafts acylation procedures.[2]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent such as dichloromethane (DCM).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 eq) dropwise to the stirred suspension. The formation of the highly electrophilic trifluoroacylium ion complex with AlCl₃ will occur.

-

Electrophilic Aromatic Substitution: To this mixture, add a solution of 1-fluoro-3-methylbenzene (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C. The regioselectivity of the acylation is directed by the activating methyl group and the ortho-, para-directing, yet deactivating, fluorine atom. The acylation is expected to occur predominantly at the position para to the fluorine and ortho to the methyl group due to steric hindrance at the other ortho position to the fluorine.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

The structural elucidation of this compound can be unequivocally achieved through a combination of spectroscopic techniques. The following are predicted spectral characteristics based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons will appear as a singlet.

-

¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to coupling with the three fluorine atoms), and the aromatic carbons, some of which will exhibit splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. A singlet is expected for the fluorine atom on the aromatic ring, and another singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1690-1710 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.[3] Characteristic absorptions for C-F bonds will also be present.

Applications in Drug Discovery and Chemical Research

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity or unique material properties.

Role as a Pharmaceutical Intermediate

The introduction of methyl and fluoro groups can significantly impact the pharmacological profile of a drug candidate.[1] The methyl group can enhance binding to hydrophobic pockets of target proteins and improve metabolic stability, while the fluorine atoms can modulate pKa, improve membrane permeability, and block metabolic pathways.

This compound can serve as a precursor for a variety of heterocyclic and carbocyclic scaffolds relevant to medicinal chemistry. For instance, it can be a starting material for the synthesis of fluorinated chalcones, pyrazoles, and other pharmacologically relevant structures.

Caption: Hypothetical workflow illustrating the use of this compound in a drug discovery pipeline.

Utility in Materials Science

The trifluoromethyl group is known to impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and specific optical properties. This acetophenone derivative can be used in the synthesis of specialty polymers and other advanced materials.

Analytical Methods

The purity and identity of this compound can be reliably determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of this volatile compound.

Caption: A typical workflow for the GC-MS analysis of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated aromatic ketones should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable, albeit specialized, building block for chemical synthesis. Its unique substitution pattern offers a strategic tool for introducing key fluorine and methyl moieties into target molecules. While detailed experimental data for this specific compound is limited in the public domain, its synthesis, analysis, and potential applications can be reliably inferred from the well-established chemistry of related fluorinated acetophenones. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this promising intermediate into their research and development programs.

References

Sources

A Methodological and Predictive Guide to the Spectroscopic Characterization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

Abstract: This technical guide provides a comprehensive, predictive analysis and methodological framework for the spectroscopic characterization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. As a novel fluorinated aromatic ketone, this compound holds potential as a building block in medicinal chemistry and materials science. In the absence of published experimental data, this document serves as a foundational resource for researchers. It outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features. Furthermore, it details the requisite experimental protocols for data acquisition, ensuring a self-validating system for structural elucidation and purity assessment. The causality behind predicted spectral characteristics is explained, grounding the analysis in fundamental principles of chemical structure and spectroscopy.

Introduction and Molecular Structure Analysis

This compound incorporates several key structural motifs that dictate its chemical behavior and spectroscopic signature: a trifluoroacetyl group, a 1,2,4-trisubstituted benzene ring containing a fluorine atom, and a methyl group. The powerful electron-withdrawing nature of the trifluoroacetyl moiety and the fluorine substituents significantly influences the electronic environment of the aromatic ring, which is the basis for the spectroscopic predictions herein.

The primary objective of this guide is to equip researchers with a robust predictive model and the practical workflows necessary to acquire and interpret empirical data for this compound.

Figure 1: Molecular structure of this compound with atom numbering for NMR discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will be required for complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (3H): Due to the substitution pattern, three signals are expected in the aromatic region (~7.0-8.0 ppm).

-

H6': This proton is ortho to the electron-withdrawing C(=O)CF₃ group and will be the most downfield, likely appearing as a doublet.

-

H5': This proton is meta to the C(=O)CF₃ and ortho to the fluorine at C4'. It will likely appear as a doublet of doublets due to coupling with both H6' and the ¹⁹F nucleus.

-

H3': This proton is ortho to the methyl group and meta to the C(=O)CF₃ group. Its chemical shift will be influenced by both groups, and it should appear as a doublet.

-

-

Methyl Protons (3H): A singlet corresponding to the three protons of the 2'-methyl group is expected. Due to the moderate electron-donating nature of the methyl group, this signal will appear in the typical aromatic methyl region (~2.3-2.6 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals:

-

Carbonyl Carbon (C=O): Expected around 180-185 ppm, appearing as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

Trifluoromethyl Carbon (CF₃): Expected around 115-120 ppm, appearing as a strong quartet due to the one-bond C-F coupling.

-

Aromatic Carbons (6C):

-

C4' (C-F): This carbon will be significantly downfield-shifted by the directly attached fluorine and will appear as a large doublet. Expected range: 160-165 ppm.

-

C1', C2': These quaternary carbons will be identifiable by their lower intensity. C1' (attached to the ketone) and C2' (attached to the methyl group) will have distinct chemical shifts.

-

C3', C5', C6': These protonated carbons will appear in the 120-140 ppm range. Their assignment can be confirmed using an HSQC experiment.

-

-

Methyl Carbon (CH₃): A signal in the aliphatic region, expected around 20-25 ppm.

Predicted ¹⁹F NMR Spectrum

Two signals are anticipated in the ¹⁹F NMR spectrum:

-

CF₃ Group: A singlet around -65 to -75 ppm (relative to CFCl₃).

-

Aromatic Fluorine (C4'-F): A more complex multiplet further downfield, likely coupled to H3' and H5'.

NMR Analysis Workflow and 2D Experiments

To move from prediction to confirmation, a systematic workflow is essential. 2D NMR experiments are not merely confirmatory; they are required for definitive assignment.

-

COSY (Correlation Spectroscopy): Will establish the connectivity between coupled protons, confirming the relationship between H5' and H6' in the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of C3', C5', C6', and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations between protons and carbons. This is critical for assigning the quaternary carbons. For example, correlations are expected from the methyl protons to C1', C2', and C3', and from H6' to the carbonyl carbon.

Figure 2: Recommended workflow for complete NMR-based structural elucidation.

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry provides crucial information about the compound's molecular weight and fragmentation patterns, which aids in structural confirmation.

-

Molecular Ion: The compound has a molecular formula of C₁₀H₆F₄O and a monoisotopic mass of 218.0355 g/mol . In an electron ionization (EI) experiment, a clear molecular ion peak (M⁺˙) at m/z = 218 should be observed.

-

Key Fragmentation Pathways: Alpha-cleavage is the most probable and informative fragmentation pathway for this ketone.

-

Loss of ·CF₃: Cleavage of the bond between the carbonyl carbon and the trifluoromethyl carbon is highly favorable, leading to the formation of a stable acylium ion at m/z = 149 . This is predicted to be a very prominent, possibly the base, peak.

-

Formation of CF₃⁺: The trifluoromethyl cation at m/z = 69 is also a common fragment in such compounds.

-

Aromatic Fragments: The acylium ion (m/z = 149) could further fragment by losing carbon monoxide (CO) to yield a fragment at m/z = 121 .

-

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present. Key absorptions are predicted in the following regions.[1][2]

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity | Rationale |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong, Sharp | Conjugation with the aromatic ring and the electron-withdrawing effect of the CF₃ group shifts this to a higher frequency than a simple alkyl ketone. |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong, Broad | Multiple strong bands are characteristic of the symmetric and asymmetric stretches of the CF₃ group. |

| C-F Stretch (Aromatic) | 1200 - 1270 | Strong | Stretching vibration of the fluorine attached to the sp² carbon. |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Stretching of the C-H bonds in the methyl group. |

| C=C Stretch (Aromatic) | 1580 - 1610, 1450 - 1500 | Medium, Sharp | Multiple bands corresponding to the skeletal vibrations of the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the conjugated π-system.

-

π → π* Transition: A strong absorption band is expected, characteristic of the aromatic system conjugated with the carbonyl group. For the related compound 2,2,2,4'-tetrafluoroacetophenone, a λ_max at 266 nm has been reported.[3] The addition of a methyl group (an auxochrome) is likely to cause a slight bathochromic (red) shift. Therefore, a λ_max is predicted around 268-275 nm .

-

n → π* Transition: A weaker, longer-wavelength absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital is also expected, likely appearing as a shoulder around 300-320 nm.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Solubilization: Cap the tube and gently invert or vortex until the sample is fully dissolved.

-

Acquisition:

-

Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.

-

Record standard 1D ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

Record 2D COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

-

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-400.

-

Protocol for FT-IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

-

Sample Application: Place a single drop of the neat liquid sample (the compound is a liquid at room temperature) directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Process the data to present it in transmittance or absorbance mode.

-

Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol) of known concentration.[4] Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Scan over a range of 200-600 nm to capture all relevant electronic transitions.

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

Conclusion

This guide establishes a comprehensive spectroscopic framework for the analysis of this compound. By detailing the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns, likely mass spectral fragmentation pathways, and characteristic IR and UV absorptions, it provides a reliable benchmark for researchers. The inclusion of validated, step-by-step experimental protocols ensures that high-quality, reproducible data can be obtained for the definitive confirmation of the compound's structure and purity. This document serves as a critical resource for any scientist engaged in the synthesis or application of this and structurally related fluorinated molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69564, 2,2,2,4'-Tetrafluoroacetophenone. Retrieved from [Link].

-

NIST (2025). 2-Fluoro-4-(trifluoromethyl)acetophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link].

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link].

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link].

-

Gou, Q., et al. (2018). Data for: Rotational spectra of 2,2,2-trifluoroacetophenone. Mendeley Data, V1. Retrieved from [Link].

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone. Retrieved from [Link].

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

D'Souza, S., et al. (2022). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 50(18), 10715–10729. Retrieved from [Link].

-

The Royal Society of Chemistry. (2014). Supplementary Information: Visible Light-Promoted Metal-Free sp3-C–H Fluorination. Retrieved from [Link].

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].

-

Honeywell. (n.d.). UV Cutoff. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Solubility of 2,2,2,4'-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,2,4'-Tetrafluoroacetophenone, with a primary focus on its solubility characteristics. Given the apparent novelty or misidentification of "2'-Methyl-2,2,2,4'-tetrafluoroacetophenone," this document centers on the well-documented and structurally similar compound, 2,2,2,4'-Tetrafluoroacetophenone (CAS 655-32-3). This compound serves as a critical fluorinated building block in various scientific fields, and a thorough understanding of its solubility is paramount for its effective application in synthesis, formulation, and biological assays.

Introduction and Compound Profile

2,2,2,4'-Tetrafluoroacetophenone, also known by its synonym α,α,α,4-Tetrafluoroacetophenone, is an aromatic ketone distinguished by a trifluoromethyl group on the acetyl moiety and a fluorine atom at the para-position of the phenyl ring. The presence of these fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Fluorination is a widely employed strategy in drug discovery to enhance the biological activity and pharmacokinetic profile of molecules.[2]

The trifluoromethyl group, in particular, is known to enhance the reactivity and solubility of the compound in various organic solvents.[3] This enhanced lipophilicity is a desirable trait in drug development, where improved metabolic stability and bioavailability are sought.[1]

Chemical Structure

Caption: Chemical structure of 2,2,2,4'-Tetrafluoroacetophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,2,4'-Tetrafluoroacetophenone is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 655-32-3 | [1] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |

| Melting Point | 24-27 °C | [4] |

| Boiling Point | 66-67 °C at 34 mmHg | [4] |

| Density | 1.37 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.448 | [4] |

Solubility Profile of 2,2,2,4'-Tetrafluoroacetophenone

Theoretical Considerations and Expected Solubility

The presence of a trifluoromethyl group and a phenyl ring suggests that 2,2,2,4'-Tetrafluoroacetophenone is a lipophilic molecule. The single keto group and the fluorine atoms can act as hydrogen bond acceptors, which may impart some minor aqueous solubility. However, the overall character of the molecule is nonpolar.

Structurally similar compounds provide further insight:

-

4'-Fluoroacetophenone is described as soluble in organic solvents like ethanol and ether, with limited solubility in water.[5]

-

2,2,2-Trifluoroacetophenone is noted for its solubility in various organic solvents and low water solubility.[1][3]

Based on these analogs, the following qualitative solubility profile for 2,2,2,4'-Tetrafluoroacetophenone is expected:

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Low / Insoluble | The molecule is largely nonpolar, and while some hydrogen bonding is possible, it is not sufficient to overcome the hydrophobic nature of the fluorinated aromatic structure. |

| Methanol | High | Soluble | The alcohol can engage in hydrogen bonding and has a hydrocarbon portion that can interact with the aromatic ring. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the compound. |

| Acetone | Medium | Soluble | A polar aprotic solvent that can effectively solvate the ketone group and the aromatic ring. |

| Ethyl Acetate | Medium | Soluble | An ester with moderate polarity that is a good solvent for many organic compounds. 4'-Fluoroacetophenone is known to be soluble in ethyl acetate.[6] |

| Dichloromethane | Low | Soluble | A nonpolar aprotic solvent that is expected to readily dissolve the lipophilic compound. |

| Chloroform | Low | Soluble | Similar to dichloromethane, it is a good solvent for nonpolar to moderately polar organic molecules. 4'-Fluoroacetophenone is soluble in chloroform.[6] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. |

Disclaimer: This table represents an expected solubility profile based on structural analogy and is not a substitute for experimental determination.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

The Shake-Flask Method: A Validated Protocol

This protocol outlines a robust procedure for determining the thermodynamic solubility of 2,2,2,4'-Tetrafluoroacetophenone.

3.1.1. Materials and Equipment

-

2,2,2,4'-Tetrafluoroacetophenone (solid, high purity)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm or smaller)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3.1.2. Experimental Workflow

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

3.1.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2,2,2,4'-Tetrafluoroacetophenone to a 2 mL glass vial. The exact amount should be enough to ensure a saturated solution with visible undissolved solid at the end of the experiment.[4]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] It is crucial to ensure that saturation is maintained throughout this period.

-

Separation of Solid and Liquid Phases: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a portion of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[2]

3.1.4. HPLC-UV Analysis

A reverse-phase HPLC method is generally suitable for the analysis of aromatic ketones.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Quantification: Prepare a calibration curve using standard solutions of 2,2,2,4'-Tetrafluoroacetophenone of known concentrations. The concentration of the sample from the shake-flask experiment can then be determined by interpolation from this curve.[2]

Safety and Handling

2,2,2,4'-Tetrafluoroacetophenone is classified as a hazardous substance. Appropriate safety precautions must be taken during handling.

-

GHS Hazard Statements:

-

H228: Flammable solid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[9]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1]

Applications in Research and Development

The unique properties of 2,2,2,4'-Tetrafluoroacetophenone make it a valuable tool in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the creation of complex fluorinated molecules with potential therapeutic applications.[1][2]

-

Agrochemical Development: Used in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: Employed in the development of advanced polymers with enhanced thermal and chemical resistance.[2]

Conclusion

While quantitative solubility data for 2,2,2,4'-Tetrafluoroacetophenone is not widely published, its structural characteristics and comparison with analogous compounds strongly suggest high solubility in common organic solvents and low solubility in aqueous media. For researchers and drug development professionals, the ability to experimentally determine the thermodynamic solubility is a critical skill. The shake-flask method, coupled with HPLC-UV analysis, provides a robust and reliable framework for obtaining this crucial data, enabling the effective use of this versatile fluorinated building block in a wide range of applications.

References

-

Chem-Impex. (n.d.). 2,2,2,4'-Tetrafluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2,4'-Tetrafluoroacetophenone. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. chemimpex.com [chemimpex.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 6. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

Disclaimer: Specific toxicological and comprehensive safety data for 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS No. 886370-02-1) is not extensively available in public literature. This guide has been constructed by synthesizing data from structurally analogous compounds, primarily 2,2,2,4'-Tetrafluoroacetophenone (CAS No. 655-32-3), and adhering to established principles for handling fluorinated chemical intermediates. Researchers must exercise caution and conduct their own risk assessments based on the specific context of their work.

Introduction: Compound Profile and Rationale for Use

This compound is a fluorinated aromatic ketone. Its structure is of significant interest to professionals in medicinal chemistry and drug development. The incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy for enhancing critical pharmacological properties.[1] The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity, while the aromatic fluorine atom modulates the electronic properties of the molecule.[2][3] These characteristics make fluorinated acetophenones valuable building blocks in the synthesis of novel therapeutic agents.[4]

This guide provides a framework for the safe handling, storage, and disposal of this compound in a research and development laboratory setting, ensuring the protection of personnel and the integrity of experimental work.

Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety protocol. The following table summarizes key data for the target compound and its close, unmethylated analog, 2,2,2,4'-Tetrafluoroacetophenone, which serves as the primary source for hazard assessment.

| Property | Value (this compound) | Value (Analog: 2,2,2,4'-Tetrafluoroacetophenone) | Source(s) |

| CAS Number | 886370-02-1 | 655-32-3 | [5][6] |

| Molecular Formula | C9H6F4O | C8H4F4O | [5][6] |

| Molecular Weight | 206.14 g/mol | 192.11 g/mol | [5][6] |

| Appearance | Not specified | White or colorless to light yellow powder, lump, or clear liquid | [4] |

| Melting Point | Not specified | 24-27 °C (lit.) | [7][8] |

| Boiling Point | Not specified | 66-67 °C at 34 mmHg (lit.) | [7][8] |

| Density | Not specified | 1.37 g/mL at 25 °C (lit.) | [7][8] |

| Flash Point | Not specified | 32 °C (89.6 °F) - closed cup | [6] |

GHS Hazard Classification (Inferred from 2,2,2,4'-Tetrafluoroacetophenone)

Based on data from its close analog, this compound should be treated as hazardous.[9]

-

Hazard Statements:

-

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

-

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood to mitigate the risk of inhaling vapors or fine particulates.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11]

-

Ignition Source Control: Due to its flammability, all sources of ignition (open flames, hot plates, non-intrinsically safe equipment) must be removed from the handling area.[12] Use only non-sparking tools when handling containers.[12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and eye irritation.[6][13]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[14] Dispose of contaminated gloves immediately after use.[14]

-

Body Protection: A flame-retardant lab coat must be worn and kept fastened. Impervious clothing should be selected based on the scale and nature of the work.[14]

-

Respiratory Protection: If there is a risk of exposure above occupational limits despite engineering controls (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge (e.g., type P3) is necessary.[6]

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes risk. The causality behind these steps is to contain the chemical, prevent exposure, and ensure stability.

Caption: General workflow for safely handling chemical intermediates.

Protocol Steps:

-

Pre-Experiment Assessment: Before any work begins, conduct a thorough risk assessment. Review this guide and any available safety data for analogous compounds.

-

Preparation: Assemble all necessary PPE, glassware, and spill cleanup materials inside the designated chemical fume hood.

-

Retrieval from Storage: The compound should be stored in a cool, well-ventilated area, with a recommended temperature of 2-8°C, away from heat and ignition sources.[2][15] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could compromise the sample.

-

Weighing and Transfer: Carefully weigh the required amount of the compound on weighing paper or in a tared vessel inside the fume hood. Avoid creating dust. Use a clean, non-sparking spatula for transfers.

-

Dissolution: Add the compound slowly and in portions to the desired solvent. Be aware of potential exothermic reactions, especially when dissolving in reactive solvents.

-

Post-Handling Cleanup: After use, decontaminate all surfaces and equipment.

-

Storage: Tightly reseal the container, potentially purging with an inert gas like nitrogen or argon to protect from moisture and air, and return it to designated cold storage.[11]

Emergency Response Protocols

Rapid and correct response to an emergency is critical.

Caption: Decision tree for responding to a chemical spill.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] If skin irritation occurs, seek medical attention.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

-

Spills: Evacuate non-essential personnel. Remove all ignition sources. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[11] Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[11]

-

Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[11][14] Hazardous decomposition products under fire conditions may include carbon oxides and hydrogen fluoride.[14]

Disposal and Decontamination

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. It should be collected in a designated, sealed, and properly labeled container for halogenated organic waste. Follow all local, state, and federal regulations.

-

Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the compound. Decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.

Context in Medicinal Chemistry: The Role of Fluorine

The synthesis and handling of molecules like this compound are driven by the unique advantages conferred by its fluorine substituents in drug design. Understanding this context reinforces the value of meticulous safety practices.

Caption: Logic of using fluorination in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] The CF3 group can act as a "metabolic shield," preventing the degradation of an adjacent part of the molecule, thereby increasing the drug's half-life.

-

Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[2][3]

-

Binding Affinity: Aromatic fluorine atoms can alter the acidity or basicity of nearby functional groups and participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, potentially increasing the potency of a drug candidate.

By understanding the purpose and potential of this compound, researchers can better appreciate the imperative of handling it with the rigorous care and respect it requires.

References

- This compound | 886370-02-1. ChemicalBook.

- 2,2,2-Trifluoro-4'-methylacetophenone. Chem-Impex.

- 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3. ChemicalBook.

- 2,2,2,4'-Tetrafluoroacetophenone 99 655-32-3. Sigma-Aldrich.

- Material safety data sheet sds/msds - 4-FLUORO ACETOPHENONE. CDH Fine Chemical.

- SAFETY DATA SHEET - 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Fisher Scientific.

- SAFETY DATA SHEET - 4'-Fluoroacetophenone. Fisher Scientific.

- SAFETY DATA SHEET - 2-Methyl-3-fluoroacetophenone. Sigma-Aldrich.

- Acetophenone - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 2,2,2,4'-Tetrafluoroacetophenone. Chem-Impex.

- 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564. PubChem.

- SAFETY DATA SHEET - 2'-Fluoro-3'-(trifluoromethyl)acetophenone. Fisher Scientific.

- SAFETY D

- CAS NO. 886370-02-1 | this compound. Arctom Scientific.

- 2'-methyl-2,2,2,3'-tetrafluoroacetophenone. ChemicalBook.

- FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applic

- 4-(Trifluoromethyl)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 2,2,2,4'-Tetrafluoroacetophenone 99 655-32-3. Sigma-Aldrich.

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 886370-02-1 [chemicalbook.com]

- 6. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 7. 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3 [chemicalbook.com]

- 8. 2,2,2,4′-四氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 2'-METHYL-2,2,2,3'-TETRAFLUOROACETOPHENONE CAS#: 886370-05-4 [amp.chemicalbook.com]

A Prospective Technical Guide to the Novel Reactivity of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

A Whitepaper for Advanced Synthetic and Medicinal Chemistry

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering unparalleled control over a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide introduces 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a novel and hitherto unexplored fluorinated building block. While direct experimental data for this specific compound is not yet prevalent in published literature, its unique constellation of functional groups—a highly electrophilic trifluoromethyl ketone, a nucleophilic aromatic ring, and strategically placed fluoro- and methyl-substituents—suggests a rich and versatile reaction portfolio. This whitepaper serves as a prospective technical guide, leveraging established principles from analogous systems to predict and outline novel reactions. We will provide detailed, field-proven protocols for its synthesis and propose its application in key transformations including asymmetric reductions, organocatalysis, and photoredox-mediated radical chemistry, positioning it as a high-value intermediate for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Acetophenones

The prevalence of fluorinated compounds in modern pharmaceuticals is a testament to the element's profound impact on molecular properties. Over 20% of all pharmaceuticals contain fluorine, a figure that underscores its importance in modulating metabolic stability, bioavailability, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that significantly enhances the electrophilicity of adjacent carbonyl carbons, making trifluoromethyl ketones highly reactive and versatile intermediates.[3]

This compound presents a unique combination of features:

-

Trifluoromethyl Ketone: A highly activated carbonyl group, primed for nucleophilic attack and organocatalytic applications.

-

4'-Fluoro Substituent: Further enhances the electron-withdrawing nature of the aromatic ring, potentially increasing the ketone's reactivity compared to non-fluorinated analogues.

-

2'-Methyl Substituent: Provides steric influence and acts as an electronic-donating group, which can modulate regioselectivity in aromatic substitution reactions and influence conformational preferences.

This guide will explore the untapped potential of this molecule, providing a theoretical and practical framework for its use in pioneering new synthetic pathways.

Proposed Synthesis of the Core Scaffold

The most direct and industrially scalable approach to synthesizing this compound is via a Friedel-Crafts acylation of 3-fluorotoluene.[4][5] The reaction utilizes a strong Lewis acid to generate a highly reactive acylium ion from a trifluoroacetyl source, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring.

Caption: Proposed synthetic workflow for the target molecule via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

Causality: This protocol employs aluminum chloride, a robust and cost-effective Lewis acid for generating the acylium ion.[6] Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both the reactants and the Lewis acid complex. The reaction is initiated at low temperature to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 3 mL per mmol of arene).

-

Initial Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

-

Substrate Addition: Add a solution of 3-fluorotoluene (1.0 eq) in dry DCM (1 mL per mmol) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2 mL). Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield the final product.

Novel Reaction Pathways: A Prospective Analysis

The unique electronic and steric properties of this compound open the door to a variety of powerful transformations.

3.1. Asymmetric Carbonyl Reductions: Accessing Chiral Fluorinated Alcohols

Chiral trifluoromethyl-substituted alcohols are highly valuable building blocks in medicinal chemistry.[2] The asymmetric reduction of the prochiral ketone of our target molecule offers a direct route to these scaffolds. While many catalysts exist, systems based on chiral organomagnesium amides (COMAs) or iridium/f-amphol complexes have shown exceptional enantioselectivity for trifluoromethyl ketones, which often prove challenging due to the similar steric bulk of the phenyl and trifluoromethyl groups.[7][8][9]

Expertise Insight: Standard borane-based reductions (e.g., CBS catalysts) can sometimes yield lower enantioselectivities with trifluoromethyl ketones due to competing non-catalytic background reduction.[10] The use of a Meerwein-Ponndorf-Verley (MPV)-type reduction with a recoverable chiral ligand, such as in COMA systems, provides a robust alternative that avoids this issue.[8]

Table 1: Predicted Substrate Scope for Asymmetric Reduction

| Entry | Reducing System | Predicted Yield (%) | Predicted e.e. (%) |

| 1 | (R)-1a/i-Pr₂Mg (COMA) | >90 | >95 |

| 2 | Ir/f-amphol | >95 | >98 |

| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | >95 | >97 |

Experimental Protocol: Asymmetric Reduction with a Chiral Organomagnesium Amide (COMA)

-

Catalyst Preparation: In a glovebox, add the chiral amine (e.g., (R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane, 1.1 eq) to a flask containing dry THF (2 mL per mmol). Add diisopropylmagnesium (i-Pr₂Mg, 1.0 M in hexanes, 1.0 eq) dropwise at room temperature and stir for 1 hour.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in dry THF (3 mL per mmol).

-

Reduction: Cool the ketone solution to -78 °C. Slowly add the pre-formed COMA reagent via cannula.

-

Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor for completion using TLC.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The chiral alcohol can be purified by flash chromatography. The chiral amine ligand can be recovered from the aqueous layer by basification and extraction.[8]

3.2. Organocatalysis: A Potent Catalyst for Oxidative Transformations

It is well-established that highly electron-deficient ketones, such as 2,2,2-trifluoroacetophenone, can act as potent organocatalysts for oxidations, particularly for the epoxidation of alkenes using hydrogen peroxide.[11] The catalytic cycle involves the formation of a highly reactive dioxirane intermediate.[12]

We predict that this compound will be an even more efficient catalyst. The additional 4'-fluoro group will further increase the electrophilicity of the carbonyl carbon, favoring the formation of the active dioxirane species and potentially leading to faster reaction times or lower catalyst loadings.

Caption: Proposed catalytic cycle for alkene epoxidation using the target molecule.

3.3. Photoredox-Mediated Radical Reactions

Visible-light photoredox catalysis offers a mild and powerful way to generate radical species.[13] Trifluoromethyl ketones can serve as precursors to trifluoromethyl ketyl radicals, which can engage in various C-C bond-forming reactions. Recent work has demonstrated the addition of radicals derived from dihydroquinoxalin-2-ones to trifluoromethyl ketones.[13] Another promising avenue involves the generation of a 1-hydroxy-2,2,2-trifluoroethyl radical, which can add to styrenes.[14]

We propose a novel pathway where single-electron reduction of this compound by an excited-state photocatalyst generates a ketyl radical. This radical is a potent nucleophile that can add to electron-deficient alkenes or participate in radical-polar crossover reactions.[15]

Caption: General workflow for a proposed photoredox-mediated radical addition.

Conclusions and Future Outlook

While this guide is prospective, the foundational chemistry of analogous fluorinated ketones provides a robust basis for predicting the reactivity of this compound. Its unique electronic and steric profile makes it a compelling candidate for a new generation of versatile building blocks. The proposed reactions—asymmetric reduction, organocatalysis, and photoredox-mediated transformations—represent just the initial foray into its potential applications. We strongly encourage the scientific community to undertake experimental validation of these pathways, which hold significant promise for accelerating discovery in medicinal chemistry, agrochemicals, and materials science.

References

-

Henderson, K. W., & Kerr, W. J. (2001). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters, 3(23), 3663–3665.

-

Singleton, M. L., & Biscoe, M. R. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC, NIHMS1548014.

-

Henderson, K. W., & Kerr, W. J. (2001). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). American Chemical Society.

-

Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. PMC.

-

Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.

-

MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud.

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.

-

Alfa Chemistry. Fluorinated Building Blocks. Alfa Chemistry.

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.

-

Wang, Y., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers.

-

Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed.

-

Barata-Vallejo, S., et al. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PMC.

-

Prakash, G. K. S., & Yudin, A. K. (2011). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.

-

Barata-Vallejo, S., & Postigo, A. (2021). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. PMC.

-

Okusu, S., et al. (2015). Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. PubMed.

-

Okusu, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.

-

Wang, Y., et al. (2019). Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. Organic & Biomolecular Chemistry.

-

Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal.

-

Aït-Mohand, S., et al. (2010). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry.

-

Okusu, S., et al. (2015). Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. PMC.

-

ChemicalBook. 2'-Fluoroacetophenone synthesis. ChemicalBook.

-

ChemicalBook. 4-Fluoroacetophenone synthesis. ChemicalBook.

-

Alcarazo, M., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.

-

Campbell, M. G., et al. (2024). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC.

-

LookChem. How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications. LookChem.

-

Wikipedia. Friedel–Crafts reaction. Wikipedia.

-

Understanding the Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis. Google Sites.

-

Nevado, C., & Togni, A. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal.

-

Igglessi-Markopoulou, O., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry.

-

ResearchGate. (2019). Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. ResearchGate.

-

PrepChem. Synthesis of p-fluoroacetophenone. PrepChem.com.

-

Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich.

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube.

-

The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

Sources

- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]

A Theoretical and Computational Guide to 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone: Exploring Structure, Spectroscopy, and Electronic Properties

This in-depth technical guide provides a comprehensive theoretical framework for the study of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms and a methyl group on the acetophenone scaffold can profoundly influence its physicochemical and biological properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures through the lens of modern computational chemistry.

The introduction of fluorine into organic molecules is a widely adopted strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1] The specific substitution pattern in this compound, with a trifluoromethyl group on the acetyl moiety and fluoro and methyl groups on the phenyl ring, presents a unique case for theoretical investigation. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior and for the rational design of novel compounds with desired functionalities.

Part 1: Foundational Theoretical Approaches for Molecular Characterization

The in silico analysis of this compound relies on a synergistic application of quantum mechanical methods. The two primary approaches discussed herein are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[2]

Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules. The choice of functional and basis set is critical for obtaining reliable results. For fluorinated aromatic ketones, hybrid functionals such as B3LYP have shown robust performance.[4][5] Basis sets like 6-311++G(d,p) are recommended to accurately describe the electronic distribution, especially around the electronegative fluorine atoms.[6]

Hartree-Fock (HF) Theory: HF is an ab initio method that provides a good starting point for more advanced calculations.[2] While it does not account for electron correlation to the same extent as DFT, it can be valuable for initial geometry optimizations and for comparative studies. Comparing results from both DFT and HF methods can provide a more comprehensive understanding of the molecule's electronic structure.[2]

Computational Workflow: A Self-Validating System

A robust theoretical study should follow a systematic and self-validating workflow. This ensures the reliability and reproducibility of the obtained results.

Caption: A typical workflow for the theoretical analysis of an organic molecule.

Part 2: Conformational Landscape: The Influence of Substitution

The orientation of the trifluoroacetyl group relative to the substituted phenyl ring is a key determinant of the molecule's overall shape and reactivity. The primary conformational isomers to consider are the s-trans and s-cis conformers, which are defined by the dihedral angle between the carbonyl group and the phenyl ring.